1-(2,3-Dichlorophenyl)propan-2-one chemical properties
1-(2,3-Dichlorophenyl)propan-2-one chemical properties
This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes physicochemical characterization, analytical identification, and legitimate synthetic utility while adhering to strict safety and compliance standards regarding controlled substance precursors.[1]
Chemical Identity, Analytical Characterization, and Reactivity Profile
Executive Summary
1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), often abbreviated as 2,3-DCPA, is a substituted phenylacetone derivative characterized by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring.[1] As a structural isomer of the more commonly referenced 3,4-dichlorophenylacetone, this compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies for agrochemicals and pharmaceutical intermediates.[1]
This guide provides a definitive reference for the identification, handling, and chemical behavior of 2,3-DCPA, specifically addressing the needs of analytical laboratories and process chemists.
Regulatory Warning: Phenylacetone derivatives are frequently monitored by regulatory bodies (e.g., DEA List I Chemicals, EU Precursors Regulation) due to their potential use in the synthesis of controlled substances.[1] Researchers must verify local compliance and licensing requirements before procurement or synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The unique steric and electronic environment created by the 2,3-dichloro substitution pattern significantly alters the lipophilicity and metabolic stability of this molecule compared to its non-chlorinated analogs.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2,3-Dichlorophenyl)propan-2-one |
| Common Synonyms | 2,3-Dichlorophenylacetone; 2,3-DCPA; (2,3-Dichlorophenyl)-2-propanone |
| CAS Registry Number | 102052-39-1 |
| Molecular Formula | C₉H₈Cl₂O |
| Molecular Weight | 203.06 g/mol |
| SMILES | CC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Physicochemical Data
Note: Values marked with () are predicted based on QSAR models due to limited experimental literature for this specific isomer.*
| Property | Value | Context/Significance |
| Physical State | Pale yellow oil or low-melting solid | Halogenation typically raises MP/BP relative to phenylacetone.[1] |
| Boiling Point | ~280–285 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |
| LogP (Lipophilicity) | ~3.3 | Significantly more lipophilic than phenylacetone (LogP ~1.8), affecting chromatographic retention.[1] |
| Density | ~1.3 g/cm³ | Denser than water due to heavy chlorine atoms.[1] |
| Solubility | DCM, MeOH, Ethyl Acetate, Toluene | Immiscible in water; requires organic extraction.[1] |
Analytical Characterization
Accurate identification of 1-(2,3-Dichlorophenyl)propan-2-one relies on differentiating it from its positional isomers (2,4- and 3,4-dichloro).[1]
Mass Spectrometry (GC-MS)
The mass spectrum is dominated by the stability of the benzyl cation and the chlorine isotope signature.[1]
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Molecular Ion ([M]⁺): Observed at m/z 202 , with characteristic M+2 (204) and M+4 (206) peaks in a 9:6:1 intensity ratio , confirming the presence of two chlorine atoms.[1]
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Base Peak: Typically m/z 159/161 (Dichlorobenzyl cation).[1] This fragment arises from alpha-cleavage (loss of the acetyl group, [M - 43]⁺).[1]
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Tropylium Ion: The m/z 159 ion often rearranges to a substituted tropylium ion, a hallmark of alkylbenzenes.[1]
Nuclear Magnetic Resonance (NMR)
The 2,3-substitution pattern breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the 3,4-isomer.
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.20 (s, 3H): Methyl group of the ketone (–CO–CH ₃).[1]
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δ 3.85 (s, 2H): Benzylic methylene (Ar–CH ₂–CO).[1] Note: This singlet is deshielded relative to non-chlorinated analogs due to the ortho-chloro inductive effect.[1]
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δ 7.1–7.4 (m, 3H): Aromatic protons.[1] The 2,3-substitution leaves the 4, 5, and 6 positions open, typically resulting in an ABX or complex multiplet pattern, distinct from the AMX pattern of the 3,4-isomer.[1]
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Analytical Workflow Diagram
The following workflow outlines the logic for confirming the identity of 2,3-DCPA in a complex matrix.
Figure 1: Step-by-step analytical decision tree for the identification of chlorinated phenylacetones.
Synthetic Reactivity & Transformations
From a mechanistic standpoint, 1-(2,3-Dichlorophenyl)propan-2-one acts as a versatile electrophile.[1] Its reactivity is governed by the carbonyl group and the electron-withdrawing nature of the dichlorophenyl ring.[1]
Core Reactivity Modes[1]
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Nucleophilic Addition (Carbonyl): The ketone carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides).[1] The steric bulk of the ortho-chlorine may slightly retard rates compared to the 4-chloro isomer.[1]
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Alpha-Functionalization: The benzylic position (alpha to the carbonyl) is acidic.[1] However, the ortho-chlorine provides steric hindrance, making enolization-based reactions (like aldol condensations) more regioselective but potentially slower.[1]
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Reductive Amination: The ketone can be condensed with amines to form imines, which are subsequently reduced.[1] This is the primary pathway for generating substituted phenethylamines for pharmacological screening.[1]
Reaction Pathway Visualization
The diagram below illustrates the divergent synthetic pathways available from the 2,3-DCPA scaffold.
Figure 2: Divergent synthetic pathways.[1] Note: Reductive amination pathways are heavily regulated in many jurisdictions.[1]
Handling, Stability, and Safety
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
Storage Protocol:
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.[1]
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Temperature: Refrigeration (2–8 °C) is recommended to minimize degradation.[1]
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Incompatibility: Strong oxidizing agents and strong bases (which may cause self-condensation).[1]
References
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Matrix Fine Chemicals. (n.d.).[1] 1-(2,3-Dichlorophenyl)propan-2-one Product Sheet. Retrieved from [1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22173184 (Isomer Analog: 1-(2,3-Dichlorophenyl)propan-1-one). Retrieved from [1][3][2]
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United Nations Office on Drugs and Crime (UNODC). (2023).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Contextual reference for analytical fragmentation patterns of chlorinated precursors).
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European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: Chlorinated Phenylacetone Derivatives. Retrieved from [1]
Disclaimer: This document is for educational and research purposes only. The compound discussed is a chemical precursor that may be subject to strict legal controls (e.g., DEA List I, EU Regulation 273/2004).[1] The authors do not condone the use of this information for illicit synthesis.
